2-(4-Bromophenyl)quinoline
CAS No.: 24641-31-4
Cat. No.: VC1985694
Molecular Formula: C15H10BrN
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24641-31-4 |
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Molecular Formula | C15H10BrN |
Molecular Weight | 284.15 g/mol |
IUPAC Name | 2-(4-bromophenyl)quinoline |
Standard InChI | InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H |
Standard InChI Key | SEVBQRQACXXUJG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br |
Introduction
Structure and Chemical Properties
Chemical Identifiers
The compound 2-(4-Bromophenyl)quinoline is uniquely identified through various chemical registration systems. These identifiers help researchers accurately locate and reference this specific chemical entity in scientific literature and databases.
Identifier | Value |
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CAS Number | 24641-31-4 |
Molecular Formula | C₁₅H₁₀BrN |
Molecular Weight | 284.15 g/mol |
IUPAC Name | 2-(4-bromophenyl)quinoline |
Standard InChI | InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H |
Standard InChIKey | SEVBQRQACXXUJG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br |
PubChem Compound | 1473444 |
This compound features a bromine atom at the para position of the phenyl ring, which is attached to the 2-position of the quinoline core structure .
Physical Properties
The physical properties of 2-(4-Bromophenyl)quinoline determine its behavior in various chemical reactions, storage conditions, and application scenarios. Understanding these properties is crucial for researchers working with this compound.
Property | Value |
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Physical State | Solid |
Density | 1.433 g/cm³ |
Boiling Point | 407.9°C at 760 mmHg |
Flash Point | 200.5°C |
LogP | 4.66430 |
Vapor Pressure | 1.72E-06 mmHg at 25°C |
Index of Refraction | 1.674 |
Polar Surface Area (PSA) | 12.89000 |
Exact Mass | 283.00000 |
These physical characteristics indicate that 2-(4-Bromophenyl)quinoline is a stable compound with a high boiling point and low vapor pressure, suggesting it would maintain structural integrity under standard laboratory conditions .
Structural Characteristics
2-(4-Bromophenyl)quinoline belongs to the quinoline family of compounds, characterized by a fused benzene and pyridine ring system. The specific structural arrangement features a brominated phenyl group attached at the 2-position of the quinoline ring.
The presence of the bromine atom in the para position of the phenyl ring enhances the reactivity of the compound, particularly in cross-coupling reactions. This structural characteristic makes the compound valuable as an intermediate in organic synthesis, especially for producing compounds with potential pharmacological activity.
The nitrogen atom in the quinoline moiety contributes to the compound's basic character and provides a site for potential hydrogen bonding and coordination with metal ions. These properties can be advantageous for developing metal complexes and for participation in various chemical transformations .
Synthesis Methods
Traditional Synthesis Routes
Several methods exist for synthesizing 2-(4-Bromophenyl)quinoline, with variations depending on the starting materials and desired purity. While the search results don't provide a direct synthesis method for 2-(4-Bromophenyl)quinoline itself, we can infer potential routes based on the synthesis of related compounds.
One common approach likely involves the reaction of appropriate quinoline derivatives with brominated phenyl compounds. The Pfitzinger reaction is often used for synthesizing quinoline derivatives, which could be adapted for 2-(4-Bromophenyl)quinoline production.
For the related compound 2-(4-Bromophenyl)quinoline-4-carboxylic acid, the synthesis procedure involves:
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Dissolving isatin (1.18g, 8.00mmol), 4-bromoacetophenone (0.40g, 2.00mmol), and potassium hydroxide (2.24g, 40.00mmol) in a mixed solution of ethanol and water
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Heating to reflux for 12 hours
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After cooling, adjusting the pH to 4 with hydrochloric acid
This method could potentially be modified to synthesize 2-(4-Bromophenyl)quinoline by introducing additional steps to remove the carboxylic acid group.
Modern Synthetic Approaches
Modern approaches to synthesizing 2-(4-Bromophenyl)quinoline may involve more efficient and environmentally friendly methods. These could include:
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Palladium-catalyzed cross-coupling reactions between 2-haloquinolines and 4-bromophenylboronic acids
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Microwave-assisted synthesis to reduce reaction times and increase yields
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Flow chemistry techniques for continuous production
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 2-(4-Bromophenyl)quinoline. Although the search results don't provide complete spectroscopic data for the compound itself, we can infer the types of characterization typically performed.
For the related compound 2-(4-bromophenyl)quinoline-4-carboxylic acid, spectroscopic data includes:
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IR (KBr, cm⁻¹): 3445, 2361, 1714, 1588, 1544, 1490, 1403, 1367, 1227, 1197, 1075, 1007, 831, 802, 766, 713, 541, 514
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¹H NMR (500MHz, DMSO, δ): 8.65 (d, J=8.0Hz, 1H), 8.46 (s, 1H), 8.27 (d, J=8.5Hz, 2H), 8.17 (d, J=8.0Hz, 1H), 7.87 (t, 1H), 7.77 (d, J=8.5Hz, 2H), 7.21 (t, 1H)
2-(4-Bromophenyl)quinoline would be expected to show similar spectral patterns, with variations due to the absence of the carboxylic acid group. Key identification would typically involve nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.
Applications and Research
Chemical Intermediate Applications
One of the primary applications of 2-(4-Bromophenyl)quinoline is as a chemical intermediate in organic synthesis. The presence of the bromine atom makes this compound particularly valuable for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings .
These reactions can lead to the synthesis of more complex molecules with potential applications in:
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Pharmaceutical development
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Agrochemical research
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Materials science, particularly in developing novel organic materials with specific electronic or optical properties
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Coordination chemistry, where the quinoline nitrogen can coordinate with various metals
The compound is also useful for structure-activity relationship (SAR) studies in drug discovery programs, where systematic modifications of the structure can lead to the identification of compounds with improved biological activities .
Related Compounds and Derivatives
Carboxylic Acid Derivatives
Several derivatives of 2-(4-Bromophenyl)quinoline have been synthesized and studied, with the most notable being carboxylic acid derivatives. These include:
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2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS: 103914-52-9): This derivative includes a carboxylic acid group at the 4-position of the quinoline ring, which significantly alters its physical properties and potential applications .
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2-(4-Bromophenyl)quinoline-4-carbonyl chloride: The acid chloride derivative of the carboxylic acid, which is more reactive and serves as an intermediate for further functionalization .
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Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS: 351982-02-0): The ethyl ester derivative of the carboxylic acid, which can be used as a protected form of the acid or as a compound with its own biological activity profile .
Metal Complexes
The quinoline moiety in 2-(4-Bromophenyl)quinoline can coordinate with various metal ions to form metal complexes. For example, the carboxylic acid derivative has been used to form complexes with:
These metal complexes may exhibit enhanced stability and improved antibacterial performance compared to the uncomplexed compound. The synthesis of these complexes typically involves reacting the quinoline derivative with the appropriate metal salt in a suitable solvent .
Supplier Information | Details |
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Typical Purity | ≥97% |
Available Packages | 25g, 100g, 500g, bulk |
Storage Conditions | 2-8°C recommended |
Appearance | Solid form |
Application | Chemical intermediate, research |
For proper storage, the compound should be kept in a cool, dry place away from direct sunlight. Some suppliers recommend storage at 2-8°C to maintain optimal stability .
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